molecular formula C15H20BrNO3 B1319298 erythro-N-Boc-L-3-bromophenylalanine epoxide CAS No. 1217801-96-1

erythro-N-Boc-L-3-bromophenylalanine epoxide

Cat. No.: B1319298
CAS No.: 1217801-96-1
M. Wt: 342.23 g/mol
InChI Key: SSWNVKAEOHGSDS-QWHCGFSZSA-N
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Description

erythro-N-Boc-L-3-bromophenylalanine epoxide is a complex organic compound that features a tert-butyl group, a bromophenyl group, and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of erythro-N-Boc-L-3-bromophenylalanine epoxide typically involves multiple steps, starting with the preparation of the bromophenyl precursor. The oxirane ring is introduced through an epoxidation reaction, and the tert-butyl carbamate group is added via a carbamation reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems, for example, can be used to introduce the tert-butoxycarbonyl group into the compound in a more controlled and efficient manner .

Chemical Reactions Analysis

Types of Reactions

erythro-N-Boc-L-3-bromophenylalanine epoxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

erythro-N-Boc-L-3-bromophenylalanine epoxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of erythro-N-Boc-L-3-bromophenylalanine epoxide involves its interaction with specific molecular targets. The oxirane ring, for example, can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This interaction can modulate the activity of enzymes or alter cellular pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butyl carbamates and bromophenyl derivatives. Examples include:

  • tert-Butyl N-(3-bromophenyl)carbamate
  • tert-Butyl ((S)-2-(4-bromophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate

Uniqueness

The presence of both the bromophenyl and oxirane moieties allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[(1S)-2-(3-bromophenyl)-1-[(2S)-oxiran-2-yl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-12(13-9-19-13)8-10-5-4-6-11(16)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,17,18)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWNVKAEOHGSDS-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Br)[C@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592360
Record name tert-Butyl {(1S)-2-(3-bromophenyl)-1-[(2S)-oxiran-2-yl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217801-96-1
Record name tert-Butyl {(1S)-2-(3-bromophenyl)-1-[(2S)-oxiran-2-yl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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